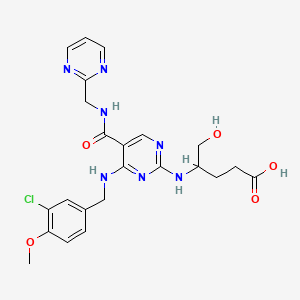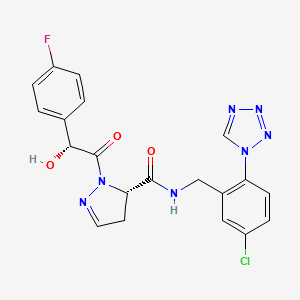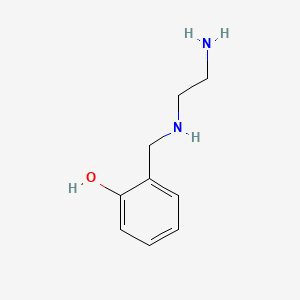
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avanafil metabolite M16 is a major inactive metabolite of avanafil, a phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. Avanafil is metabolized by the cytochrome P450 isoforms CYP3A4 and CYP2C to form avanafil metabolite M16 and avanafil metabolite M4 .
Scientific Research Applications
Avanafil metabolite M16 has several scientific research applications:
Chemistry: It is used in the study of drug metabolism and the development of analytical methods for drug testing.
Biology: It helps in understanding the metabolic pathways of avanafil and its effects on biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of avanafil.
Industry: It is used in the quality control of avanafil production and in the development of new pharmaceuticals
Preparation Methods
The preparation of avanafil involves several synthetic routes. One method starts with cytosine as the raw material, which reacts with side chain 3-chloro-4-methoxybenzyl halogen, N-(2-methylpyrimidine) methanamide, and S-hydroxymethyl pyrrolidine to produce avanafil . The process is simple, economical, and environmentally friendly, making it suitable for industrial production .
Chemical Reactions Analysis
Avanafil metabolite M16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Avanafil metabolite M16 can be compared with other similar compounds such as:
Sildenafil metabolite: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Tadalafil metabolite: Known for its longer duration of action compared to avanafil.
Vardenafil metabolite: Similar in action but with different pharmacokinetic properties.
Avanafil metabolite M16 is unique due to its specific metabolic pathway and its role as an inactive metabolite, which distinguishes it from the active metabolites of other phosphodiesterase type 5 inhibitors .
Properties
Molecular Formula |
C23H26ClN7O5 |
|---|---|
Molecular Weight |
515.96 |
IUPAC Name |
4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31) |
InChI Key |
PRFBRQCNRFBCHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Avanafil metabolite M16 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






